1,2-双(甲磺酰)乙烷

描述

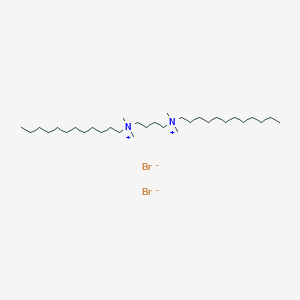

1,2-Bis(methylsulfonyl)ethane is a chemical compound with the molecular formula C4H10O4S2 and a molecular weight of 186.25 . It is also known by its CAS number 6330-26-3 .

Molecular Structure Analysis

The molecular structure of 1,2-Bis(methylsulfonyl)ethane consists of four carbon atoms, ten hydrogen atoms, four oxygen atoms, and two sulfur atoms . The exact structural details would require further investigation.Chemical Reactions Analysis

While specific chemical reactions involving 1,2-Bis(methylsulfonyl)ethane are not detailed in the available resources, it’s worth noting that related compounds have been studied. For example, 1,2-Bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine (90CE), a prodrug of the short-lived chloroethylating agent, has been investigated for its potential as an anticancer agent .Physical And Chemical Properties Analysis

1,2-Bis(methylsulfonyl)ethane has a molecular weight of 186.25 . Additional physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources .科学研究应用

- Anti-Inflammatory Properties : DMSO₂ exhibits anti-inflammatory effects, making it relevant in treating conditions like arthritis and joint pain. It may help reduce inflammation by modulating cytokines and inhibiting inflammatory pathways .

- Skin Health : DMSO₂ is used in topical creams and ointments for wound healing, scar reduction, and skin disorders. Its ability to enhance collagen synthesis and promote tissue repair is valuable .

- Pain Management : Some studies explore DMSO₂’s potential as a pain reliever, especially for musculoskeletal pain and neuropathic conditions .

- Biodegradation Enhancement : DMSO₂ can enhance the biodegradation of certain pollutants in soil and water. Researchers investigate its role in environmental remediation .

- Plant Health : DMSO₂ is studied for its effects on plant growth, stress tolerance, and nutrient uptake. It may improve crop yield and resilience .

- Solvent and Polymer Matrix : DMSO₂ serves as a solvent for various polymers, aiding in their synthesis and processing. It’s used in polymer electrolytes, membranes, and coatings .

- Thermoplastic Elastomers : Researchers explore DMSO₂-based thermoplastic elastomers for applications in flexible materials, adhesives, and sealants .

- Chromatography : DMSO₂ is a common solvent in high-performance liquid chromatography (HPLC) due to its solubility and low UV absorbance. It’s used for analyzing organic compounds .

- MRI Contrast Agents : DMSO₂ derivatives are investigated as potential MRI contrast agents. Their stability and low toxicity make them promising candidates .

- Drug Delivery : Researchers explore DMSO₂-based drug delivery systems, aiming for controlled release and improved bioavailability .

- Sulfone Polymers : DMSO₂ contributes to the synthesis of sulfone-based polymers, such as polyethersulfone (PES) and polysulfone (PSU). These polymers find use in membranes, filtration, and aerospace materials .

Health and Medicine

Environmental and Agricultural Applications

Materials Science and Polymers

Analytical Chemistry

Biomedical Research

Industrial Applications

作用机制

Target of Action

The primary targets of 1,2-Bis(methylsulfonyl)ethane are DNA molecules, specifically the O6 position of guanine . This compound is part of a class of agents that yield higher ratios of therapeutically active oxophilic electrophiles responsible for DNA O6-guanine alkylations .

Mode of Action

1,2-Bis(methylsulfonyl)ethane interacts with its targets through alkylation . The compound decomposes to produce electrophiles that alkylate the O6 position of guanine in DNA . This alkylation is the primary mode of action, although alkylation can occur at multiple sites in DNA and other biomolecules .

Biochemical Pathways

The alkylation of the O6 position of guanine disrupts normal DNA function and leads to DNA damage . This damage is usually repaired by the enzyme O6-methylguanine-DNA methyltransferase (MGMT) .

Pharmacokinetics

It is known that the compound has a very short half-life . This property allows for a high degree of activity confinement to the target site .

Result of Action

The result of the action of 1,2-Bis(methylsulfonyl)ethane is DNA damage in cells lacking MGMT . This damage can lead to cell death, making the compound potentially useful as an anticancer agent .

Action Environment

The action of 1,2-Bis(methylsulfonyl)ethane can be influenced by environmental factors. For example, the presence of phosphate and phosphoesters can affect the decomposition pathway of the compound . This can lead to a change in the nucleophile preference of the compound, affecting its mode of action . Furthermore, the compound’s action can be influenced by the oxygen levels in the environment, with reductive activation of the compound occurring selectively in oxygen-deficient cells .

属性

IUPAC Name |

1,2-bis(methylsulfonyl)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S2/c1-9(5,6)3-4-10(2,7)8/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJNULWKDWXIXLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90286674 | |

| Record name | 1,2-bis(methylsulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Bis(methylsulfonyl)ethane | |

CAS RN |

6330-26-3 | |

| Record name | 1,2-Bis(methylsulfonyl)ethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6330-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 47007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006330263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47007 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-bis(methylsulfonyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90286674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{Bicyclo[2.2.2]octan-2-yl}methanamine hydrochloride](/img/structure/B3055100.png)